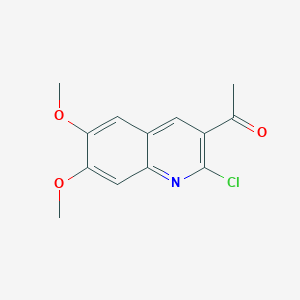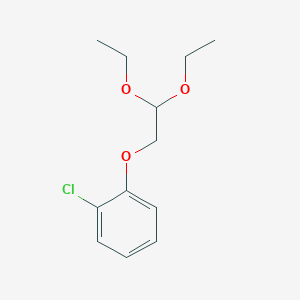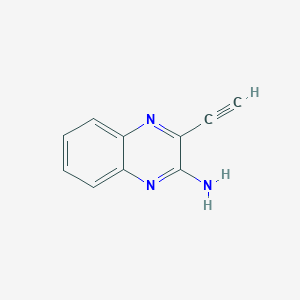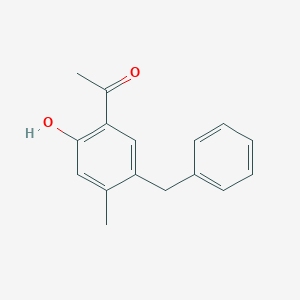![molecular formula C13H17NO3 B1642272 2-[2-(Morpholinomethyl)phenyl]acetic acid](/img/structure/B1642272.png)
2-[2-(Morpholinomethyl)phenyl]acetic acid
Overview
Description
2-[2-(Morpholinomethyl)phenyl]acetic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a morpholine ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholinomethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylphenylacetic acid with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholinomethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[2-(Morpholinomethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Morpholinomethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The phenylacetic acid moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the morpholine ring.
2-(2-(Piperidinylmethyl)phenyl)acetic acid: Similar structure but with a piperidine ring instead of morpholine.
2-(2-(Pyrrolidinylmethyl)phenyl)acetic acid: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
2-[2-(Morpholinomethyl)phenyl]acetic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)9-11-3-1-2-4-12(11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) |
InChI Key |
GOSVNXMOCBVLPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)







![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)



![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)

